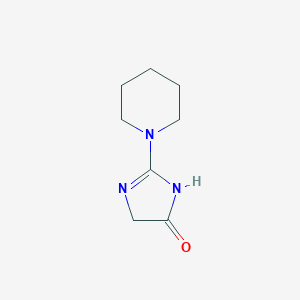

2-(Piperidin-1-yl)-1H-imidazol-4(5H)-one

Description

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

2-piperidin-1-yl-1,4-dihydroimidazol-5-one |

InChI |

InChI=1S/C8H13N3O/c12-7-6-9-8(10-7)11-4-2-1-3-5-11/h1-6H2,(H,9,10,12) |

InChI Key |

QKVDVIAQWVZZHU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=NCC(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Piperidin 1 Yl 1h Imidazol 4 5h One and Structural Analogues

De Novo Synthesis Strategies for the Imidazolone (B8795221) Core

De novo synthesis, or the construction of the heterocyclic core from acyclic precursors, is a fundamental approach in organic chemistry. For imidazolones, these strategies typically involve condensation reactions that form the key carbon-nitrogen bonds of the ring system.

Cyclocondensation reactions are a cornerstone for the synthesis of heterocyclic systems, including imidazolones. These reactions involve the joining of two or more molecules, or different parts of the same molecule, to form a ring, typically with the elimination of a small molecule like water or ammonia (B1221849). One prominent method is the base-catalyzed intramolecular hydroamidation of propargylic ureas. This reaction proceeds via a 5-exo-dig cyclization pathway, which is highly efficient and regioselective for forming the five-membered ring. researchgate.net The process is often rapid, with some reactions completing in minutes under ambient conditions using an organocatalyst such as a phosphazene base. researchgate.net

Another versatile approach involves the reaction of 1,2-diamines with a carbonylating agent. mdpi.com This method directly incorporates the C2 carbonyl carbon of the imidazolone ring. Various reagents can serve as the carbonyl source, including phosgene, triphosgene, carbonyldiimidazole (CDI), and even carbon monoxide in palladium-catalyzed oxidative carbonylation reactions. mdpi.com The choice of carbonylating agent and reaction conditions can be tailored based on the specific diamine substrate and desired substitution pattern.

Multicomponent reactions (MCRs) also offer an efficient route to the imidazolone core by combining three or more starting materials in a single step. beilstein-journals.orgnih.gov These reactions can rapidly build molecular complexity and are advantageous for creating libraries of related compounds. For instance, a (3+2)-cyclocondensation approach, analogous to those used for pyrazole (B372694) synthesis, can be envisioned where a 1,3-dielectrophile reacts with a hydrazine-like component to form the heterocyclic ring. beilstein-journals.orgnih.gov

Table 1: Selected Cyclocondensation Strategies for Imidazolone Core Synthesis

| Precursors | Key Reagent/Catalyst | Reaction Type | Ref. |

|---|---|---|---|

| Propargylic Ureas | Phosphazene Base (BEMP) | Intramolecular Hydroamidation | researchgate.net |

| 1,2-Diamines | Carbonyldiimidazole (CDI) | Carbonyl Insertion | mdpi.com |

| 1,2-Diamines | Pd(OAc)₂ / CO | Oxidative Carbonylation | mdpi.com |

| Aldehydes, Amines, Isocyanides | Varies | Multicomponent Reaction | beilstein-journals.orgnih.gov |

A widely employed and powerful strategy for synthesizing 4(5H)-imidazolones involves the transformation of other heterocyclic systems, with oxazol-5(4H)-ones (also known as azlactones) being the most prominent precursors. biointerfaceresearch.com The chemistry of oxazolones is dominated by their susceptibility to ring-opening by nucleophiles. biointerfaceresearch.com This reactivity is harnessed in a two-step sequence where the oxazolone (B7731731) is first reacted with an amine. The amine attacks the carbonyl group, leading to the opening of the oxazolone ring and the formation of a diamide (B1670390) intermediate. researchgate.netnih.gov

This intermediate contains all the necessary atoms and connectivity to form the imidazolone ring. Subsequent intramolecular cyclization, often promoted by heat or a dehydrating agent, results in the elimination of water and the formation of the stable five-membered imidazolone ring system. researchgate.netnih.gov This method is particularly valuable because the substitution pattern of the final imidazolone can be controlled by the choice of the starting oxazolone and the amine used for the ring-opening step.

For example, 4-arylidene-2-phenyloxazol-5(4H)-ones are common starting materials that can be reacted with various primary amines to generate a diverse range of N1- and C5-substituted imidazolones. researchgate.net

Table 2: Oxazolone-to-Imidazolone Transformation

| Oxazolone Precursor | Nucleophile | Intermediate | Key Step | Ref. |

|---|---|---|---|---|

| 4,4-Dimethyloxazolone | Primary Amine | AIB-diamide | Amidation/Ring-opening | nih.gov |

| 4-Arylidene-2-phenyloxazol-5-one | Aromatic Amine | α,β-Unsaturated Diamide | Amidation/Ring-opening | researchgate.net |

| General Oxazolone | Ammonia/Amine | Diamide | Ring-opening/Reclosure | biointerfaceresearch.com |

Specific Approaches for the Incorporation of the Piperidine (B6355638) Moiety

Once a strategy for the imidazolone core is established, the piperidine moiety must be incorporated. This can be achieved by adding it to a pre-formed imidazolone precursor or by using a piperidine-containing building block in the ring-forming reaction itself.

A direct method for introducing the piperidine group is through nucleophilic aromatic substitution (SNAr) or related vinylic substitution reactions. This approach requires an imidazolone precursor bearing a suitable leaving group, such as a halogen (e.g., chlorine, bromine) or a methylthio group, at the C2 position. Piperidine, acting as a potent nitrogen nucleophile, can then displace this leaving group to form the desired 2-(piperidin-1-yl) substituted product.

While direct examples on 2-halo-1H-imidazol-4(5H)-ones are not abundant in the cited literature, the principle is well-established for a wide range of heterocyclic systems. For instance, piperidine is known to readily displace chlorine from 2-chloroquinoxaline (B48734) researchgate.net, 3-chlorocyclohex-2-enone rsc.org, and various activated N-methylpyridinium ions. nih.gov These reactions demonstrate the feasibility of piperidine displacing leaving groups from electron-deficient rings or vinylic systems, a category to which a C2-haloimidazolone would belong. The reaction typically proceeds via an addition-elimination mechanism and is often facilitated by heating in a suitable solvent. researchgate.netrsc.org

Connecting to the strategy described in section 2.1.2, piperidine can be employed as the key nucleophile in the transformation of oxazolones to imidazolones. In this pathway, piperidine itself is used to initiate the ring-opening of the oxazolone precursor. researchgate.net The nucleophilic attack of the piperidine nitrogen on the oxazolone carbonyl leads to the formation of an N-acylamino acid piperidide intermediate.

This intermediate is perfectly primed for the subsequent cyclization step. Upon heating, typically in a solvent like acetic acid, the terminal amino group of the original amino acid backbone attacks the piperidide carbonyl. This intramolecular condensation reaction forms the imidazolone ring and eliminates a molecule of water, directly yielding the 2-(piperidin-1-yl)-1H-imidazol-4(5H)-one skeleton. This approach is elegant as it uses the desired substituent to drive the initial key transformation, integrating its incorporation seamlessly into the ring-formation sequence. Research has shown that related heterocycles, such as 4H-3,1-benzoxazin-4-ones, readily react with piperidine to yield the corresponding ring-opened products which can be further cyclized. researchgate.net

An alternative to adding the piperidine moiety to a pre-formed ring is to build the imidazolone ring from a precursor that already contains the piperidine group. This strategy involves designing and synthesizing an acyclic starting material that undergoes cyclization to form the final product directly.

One such approach would utilize a piperidine-containing urea (B33335) derivative in a cyclization reaction. For instance, a 1-propargyl-3-(piperidin-1-ylcarbonyl)urea could be synthesized. Based on the established chemistry of propargylic ureas researchgate.net, this substrate would be expected to undergo base-catalyzed intramolecular cyclization to directly afford the target compound. Similarly, the synthesis of urea analogues where a piperidine ring is attached to the carbonyl group is a known strategy for creating precursors for more complex bioactive heterocycles. nih.gov

This method's success hinges on the synthesis of the piperidine-containing acyclic precursor. Multicomponent reactions are particularly well-suited for creating such complex starting materials in an efficient manner. nih.govnih.gov For example, a reaction involving a piperidine-derived component, an aldehyde, an amino acid, and an isocyanide could potentially assemble a precursor that cyclizes to the desired imidazolone. The synthesis of related 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives demonstrates the principle of carrying the piperidine moiety through the entire synthetic sequence leading to the final heterocycle. researchgate.netnih.gov

Advanced Synthetic Techniques and Methodological Innovations

Recent progress in organic synthesis has provided a powerful toolkit for the construction of complex heterocyclic systems like imidazolones. These innovations prioritize efficiency, control, and environmental sustainability, moving away from harsh traditional methods. Methodologies such as microwave-assisted synthesis, organocatalysis, and multi-component reactions have become central to the rapid and controlled assembly of functionalized imidazolone derivatives.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in the synthesis of heterocyclic compounds, including imidazolone derivatives. asianpubs.org This technique utilizes microwave energy to heat reactions directly and efficiently, leading to a significant reduction in reaction times, often from hours to mere minutes. nih.govjetir.org The benefits of MAOS extend beyond speed; it frequently results in higher product yields, fewer by-products, and enhanced purity compared to conventional heating methods. nih.gov These advantages stem from the rapid and uniform heating of the reaction mixture, minimizing thermal decomposition and side reactions.

The application of microwave irradiation is particularly well-suited for one-pot, multi-component reactions, further enhancing its appeal as a green chemistry tool. nih.gov Protocols often employ environmentally friendly solvents like water or ethanol, or are conducted under solvent-free conditions, reducing chemical waste. nih.govjetir.org For instance, the Debus-Radziszewski imidazole (B134444) synthesis, a classic method, has been successfully adapted to microwave conditions, using catalysts like glacial acetic acid to facilitate the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate. jetir.org Researchers have systematically optimized microwave parameters, such as power and irradiation time, to maximize yields for various substituted imidazoles. orientjchem.org

The following table summarizes representative findings from various microwave-assisted syntheses of imidazole derivatives, illustrating the efficiency of this methodology.

| Reactants | Catalyst/Conditions | Time | Yield (%) | Reference |

| Benzil, Aromatic Aldehydes, Ammonium Acetate | Glacial Acetic Acid, Solvent-free, Microwave | 1-3 min | High | jetir.org |

| Benzil, Ammonium Acetate, Aromatic Aldehydes | Optimized Microwave (720W) | 5.7 min | High | orientjchem.org |

| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary Amines, NH4OAc | p-Toluenesulfonic acid, Ethanol, Microwave | - | 46-80% | nih.gov |

| Aromatic Aldehydes, Ammonium Acetate, Benzil | Cr2O3 Nanoparticles, Water, Microwave (400W) | 4-9 min | up to 97% | nih.gov |

| 2-Amino Acid-Derived Enamines (Intramolecular Cyclization) | Microwave Irradiation | - | 55-86% | mdpi.com |

This table is generated based on data from multiple sources to illustrate the general effectiveness of microwave-assisted synthesis for imidazole and pyrrole (B145914) derivatives.

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a cornerstone of modern asymmetric synthesis. mdpi.comnih.gov This approach avoids the use of often toxic and expensive metal catalysts, aligning with the principles of green chemistry. mdpi.comresearchgate.net For the synthesis of functionalized imidazolones, organocatalysts offer powerful strategies for controlling stereochemistry, enabling the creation of chiral molecules with high enantioselectivity. beilstein-journals.orgnih.gov

A variety of organocatalysts have been employed in the synthesis of imidazolone-related structures. These catalysts operate through different activation modes, such as enamine or iminium ion formation. nih.gov For example, cinchona alkaloids and their derivatives have been investigated for promoting Michael addition reactions involving 2-thio-1H-imidazol-4(5H)-ones as nucleophiles, although with varying success in stereoselectivity. beilstein-journals.org More effective results have been achieved with catalysts like the Rawal catalyst for the addition of imidazolones to nitroalkenes. beilstein-journals.org Similarly, second-generation MacMillan catalysts, which are imidazolidinones themselves, have been used to catalyze enantioselective 1,3-dipolar cycloadditions to form other heterocyclic scaffolds, a strategy that can be conceptually extended to imidazolone synthesis. nih.gov

The versatility of organocatalysis allows for the construction of complex molecular architectures under mild reaction conditions. nih.gov Imidazole itself can even act as an organocatalyst in certain multi-component reactions, facilitating the formation of other functionalized heterocycles. rsc.org This broad utility underscores the power of organocatalysis to generate valuable, highly functionalized imidazolone building blocks for various applications.

Domino reactions and multi-component reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecules like imidazolones from simple, readily available starting materials. researchgate.netbeilstein-journals.org These one-pot processes combine multiple reaction steps without the need to isolate intermediates, thereby saving time, resources, and reducing waste. researchgate.net MCRs are particularly powerful for building molecular diversity, as variations in any of the starting components lead to a different final product, making them ideal for creating libraries of compounds. rsc.org

The construction of the imidazole ring is well-suited to MCR strategies. The most prominent example is the Debus-Radziszewski synthesis and its modern variations, which typically involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine (or ammonia source like ammonium acetate), and sometimes an isocyanide. nih.govresearchgate.netmdpi.com These reactions assemble the imidazolone scaffold in a single, convergent step. The Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based MCR, is another powerful tool for constructing fused imidazoles, such as imidazo[1,2-a]pyridines, which are structurally related to the core imidazolone framework. beilstein-journals.orgmdpi.com

Domino reactions, where a single event triggers a cascade of subsequent transformations, have also been developed for synthesizing related heterocyclic scaffolds. researchgate.net These processes can lead to the formation of multiple new chemical bonds and stereocenters with high selectivity in a single operation. researchgate.net The combination of MCRs or domino strategies with other advanced techniques, such as microwave heating or organocatalysis, further enhances their efficiency and applicability in modern organic synthesis. nih.gov

Considerations of Regioselectivity and Stereoselectivity in Imidazolone Synthesis

Achieving control over regioselectivity (where substituents are placed) and stereoselectivity (the 3D arrangement of atoms) is a critical challenge in the synthesis of substituted imidazolones. The final substitution pattern and stereochemistry are crucial determinants of a molecule's biological activity.

Regioselectivity is a key consideration in reactions where multiple outcomes are possible. For example, in the synthesis of 1,4-disubstituted imidazoles, specific protocols have been developed to ensure the desired constitutional isomer is formed exclusively. rsc.org The choice of catalyst, solvent, and reaction conditions can profoundly influence the reaction pathway. mdpi.com In the synthesis of imidazolidin-2-ones, acid-catalyzed cyclization of urea derivatives can be directed to favor the formation of 4-substituted products over 5-substituted isomers by carefully controlling the amount of acid catalyst. mdpi.comnih.gov Computational studies are often used to rationalize the observed regioselectivity by comparing the energy barriers of competing reaction pathways. nih.govacs.org

Stereoselectivity is paramount when creating chiral centers. Base-catalyzed intramolecular hydroamidation of propargylic ureas can produce highly substituted imidazol-2-ones and imidazolidin-2-ones with excellent chemo- and regioselectivity under mild conditions. acs.org Asymmetric organocatalysis is a primary strategy for inducing enantioselectivity. beilstein-journals.org For instance, the Michael addition of 2-thio-1H-imidazol-4(5H)-ones to nitroalkenes can generate a tetrasubstituted stereogenic center. The choice of a suitable chiral organocatalyst is essential for achieving high diastereoselectivity and enantioselectivity in such transformations. beilstein-journals.org Factors such as reaction temperature can also significantly influence the stereochemical outcome of a reaction. nih.gov

Synthetic Strategies for Systematic Variation of Substituent Patterns on the Imidazolone and Piperidine Rings

The ability to systematically vary substituents on both the imidazolone and piperidine rings is essential for structure-activity relationship (SAR) studies in drug discovery. This modular approach allows chemists to fine-tune the properties of the lead compound, this compound.

Variation on the Imidazolone Ring: Multi-component reactions (MCRs) are an exceptionally effective tool for this purpose. researchgate.net In a typical three- or four-component synthesis of the imidazole core, simply changing one of the starting materials—such as the aldehyde or the 1,2-dicarbonyl component—directly introduces a new substituent onto the final ring system. nih.govmdpi.com This "building block" approach allows for the rapid generation of a diverse library of analogues with different electronic and steric properties on the imidazolone scaffold. Post-synthesis functionalization, although often less direct, provides another avenue for modification. mdpi.com

Variation on the Piperidine Ring: The piperidine moiety can also be modified through several strategies. One approach is to use pre-functionalized piperidines in the final ring-forming reaction that constructs the imidazolone. A wide variety of substituted piperidines are commercially available or can be synthesized through established methods, such as the hydrogenation of corresponding pyridine (B92270) precursors or various cyclization strategies. nih.govajchem-a.com This allows for the introduction of substituents at various positions on the piperidine ring. Alternatively, if the piperidine ring is incorporated with a protecting group or a functional handle, further modifications can be performed after the imidazolone core has been assembled. For example, a piperidine bearing an ester group could be hydrolyzed and coupled with various amines to generate a library of amide derivatives. nih.gov

Chemical Reactivity and Mechanistic Transformation Studies of the Imidazolone Scaffold

Investigations into Electrophilic and Nucleophilic Reactions of the Imidazolone (B8795221) Ring System

The reactivity of the imidazolone ring is dictated by the interplay of its two nitrogen atoms and the adjacent carbonyl group. The imidazole (B134444) ring is generally considered an electron-rich heterocycle, making it susceptible to electrophilic attack. globalresearchonline.netnih.gov Electrophilic substitution reactions typically occur at the C4 or C5 positions of the imidazole ring. globalresearchonline.netnih.gov The precise location of the attack can be influenced by the electronic nature of the substituents on the ring and the prevailing tautomeric form. nih.gov

Reactivity Profile of the C4/C5 Unsaturated Bond in 1H-Imidazol-4(5H)-one Derivatives

The conjugated system formed by the C4-C5 double bond and the C4-carbonyl group is a key locus of reactivity in 1H-imidazol-4(5H)-one derivatives. This enone-like functionality allows the scaffold to participate in various conjugate addition and condensation reactions.

The 1H-imidazol-4(5H)-one scaffold has been identified as an effective pronucleophile in Michael addition reactions, serving as a valuable equivalent for N-substituted α-amino acids. beilstein-journals.orgnih.gov Specifically, derivatives such as 2-thio-1H-imidazol-4(5H)-ones have been shown to undergo conjugate addition to a range of Michael acceptors, including nitroalkenes and α-silyloxy enones. beilstein-journals.org These reactions are often promoted by bifunctional Brønsted bases and can proceed with good yield and stereocontrol. beilstein-journals.org

The reaction works well with various substituents on the nitroalkene's β-aryl group and on the nitrogen atom of the imidazolone ring. beilstein-journals.org This versatility makes the Michael addition a powerful tool for constructing complex molecules with quaternary α-amino acid centers. beilstein-journals.orgnih.gov The resulting Michael adducts can be further transformed into other useful derivatives, such as hydantoins, through hydrolysis. beilstein-journals.org

| Imidazolone Reactant | Michael Acceptor | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-(Benzylthio)-1-methyl-1H-imidazol-4(5H)-one | (E)-Nitrostyrene | Rawal catalyst C1 | Adduct 6 | 95 | beilstein-journals.org |

| 2-(Benzylthio)-1-methyl-1H-imidazol-4(5H)-one | (E)-1-Methoxy-4-(2-nitrovinyl)benzene | Rawal catalyst C1 | Adduct 7 | 94 | beilstein-journals.org |

| 2-(Benzylthio)-1-methyl-1H-imidazol-4(5H)-one | (E)-1-Chloro-4-(2-nitrovinyl)benzene | Rawal catalyst C1 | Adduct 8 | 96 | beilstein-journals.org |

| 2-(Benzylthio)-1-phenyl-1H-imidazol-4(5H)-one | (E)-Nitrostyrene | Rawal catalyst C1 | Adduct 9 | 95 | beilstein-journals.org |

| 1-Allyl-2-(benzylthio)-1H-imidazol-4(5H)-one | (E)-Nitrostyrene | Rawal catalyst C1 | Adduct 10 | 95 | beilstein-journals.org |

The C5 position of the 1H-imidazol-4(5H)-one ring, being an active methylene (B1212753) group flanked by a double bond and a nitrogen atom, is capable of participating in condensation reactions. The Knoevenagel condensation, in particular, has been utilized in synthetic pathways involving imidazolone-like structures. For instance, a proposed mechanism for the synthesis of 1-hydroxy-2,4,5-trisubstituted imidazoles involves an initial Knoevenagel condensation between an arylglyoxal and a 1,3-dicarbonyl compound like Meldrum's acid. semanticscholar.org This is followed by a Michael addition of an amidoxime (B1450833) and subsequent cyclization to form the final imidazole product. semanticscholar.org

While direct examples of Aldol condensations with 2-(piperidin-1-yl)-1H-imidazol-4(5H)-one are not prevalent in the reviewed literature, the structural features suggest such reactions are plausible. The basicity of the piperidine (B6355638) nitrogen could potentially catalyze intramolecular or intermolecular aldol-type reactions under appropriate conditions, similar to how imidazole itself can act as a catalyst for Knoevenagel condensations. researchgate.netresearchgate.net

Analysis of Tautomerism and Isomerization Phenomena in 1H-Imidazol-4(5H)-one Derivatives

Tautomerism is a key characteristic of the imidazole ring system. For this compound, several tautomeric forms are possible. The most significant is the keto-enol tautomerism involving the C4-carbonyl group and the C5-methylene, which would result in a 1H-imidazol-4-ol species. Another possibility is imine-enamine tautomerism within the ring.

Studies on the imidazole ring of histidine using 1H-NMR have demonstrated the existence of N1-H and N3-H tautomers and have allowed for the calculation of their microscopic pK values and molar ratios. nih.gov Such analytical techniques could be applied to investigate the tautomeric equilibria in 1H-imidazol-4(5H)-one derivatives. The relative stability and population of each tautomer are influenced by factors such as the solvent, pH, and the electronic properties of the substituents. nih.gov For instance, a plausible mechanism for the formation of 2-substituted imidazole derivatives from 5-amino-1,2,3-triazoles involves an intermediate that exists in equilibrium with its tautomeric form before undergoing further reaction. mdpi.com Understanding these tautomeric relationships is crucial as the reactivity of the molecule can differ significantly between its tautomeric forms.

Reactivity and Functionalization of the Piperidine Moiety

The piperidine ring attached at the C2 position of the imidazolone scaffold offers an additional site for chemical modification, primarily at the piperidine nitrogen. This secondary amine provides a nucleophilic handle for a wide array of functionalization strategies.

The nitrogen atom of the piperidine ring can be readily functionalized through various reactions common for secondary amines. This allows for the introduction of diverse substituents, enabling the modulation of the molecule's physicochemical properties. Studies on related N-piperidinyl-benzimidazolone structures demonstrate the versatility of this position. nih.gov

Key functionalization strategies include:

Urea (B33335) Formation: Reaction with isocyanates provides a straightforward method to synthesize urea derivatives. This has been demonstrated in the synthesis of N-Piperidinyl-benzimidazolone inhibitors. nih.gov

Amide and Carbamate Synthesis: Acylation with acid chlorides or chloroformates can be used to form amides and carbamates, respectively. nih.gov

Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides. nih.gov

Reductive Amination: The piperidine nitrogen can participate in reductive amination with aldehydes or ketones to introduce alkyl substituents. nih.gov

N-Arylation and N-Alkylation: Standard cross-coupling reactions or classical alkylation methods can be employed to attach aryl or further alkyl groups.

These transformations highlight the utility of the piperidine nitrogen as a point for diversification, allowing for the synthesis of a library of compounds from a common imidazolone core.

Reactions Occurring on the Piperidine Ring Carbon Atoms

The saturated carbocyclic structure of the piperidine ring in this compound is generally less reactive than the imidazolone core. However, the carbon atoms of the piperidine ring can undergo functionalization through various modern synthetic methodologies, primarily involving C-H activation. These reactions typically require a catalyst, often a transition metal, to activate the otherwise inert C-H bonds.

Recent advances in organic synthesis have demonstrated the feasibility of C-H functionalization on piperidine rings, offering pathways to introduce new substituents. acs.orgresearchgate.netresearchgate.net While specific studies on this compound are not extensively documented, the principles of these reactions on similar N-substituted piperidine systems provide a strong basis for understanding its potential reactivity. The primary challenge in the functionalization of the piperidine ring lies in achieving regioselectivity, as there are three distinct positions (C2/C6, C3/C5, and C4) available for reaction. researchgate.netacs.org

Table 1: Potential Reactions on the Piperidine Ring Carbons

| Reaction Type | Reagents and Conditions | Potential Products | Mechanistic Insights |

| C-H Arylation | Palladium catalyst (e.g., Pd(OAc)₂), aryl halide, base (e.g., K₂CO₃), directing group (optional) | C-arylated piperidine derivatives | The reaction typically proceeds through a palladium-catalyzed C-H activation mechanism. A directing group on the piperidine nitrogen can enhance reactivity and control regioselectivity. acs.orgacs.org |

| C-H Alkylation | Transition metal catalyst, alkylating agent | C-alkylated piperidine derivatives | Similar to arylation, this transformation involves catalytic C-H activation followed by coupling with an alkylating agent. |

| Oxidation | Oxidizing agents (e.g., bromine, peroxides) | Piperidinone derivatives | Oxidation can introduce a carbonyl group onto the piperidine ring, though this may require harsh conditions and could also affect the imidazolone ring. |

Detailed research on related N-arylpiperidine derivatives has shown that the nitrogen atom can influence the reactivity of the adjacent C-H bonds. nih.gov For instance, palladium-catalyzed C-H arylation often occurs at the C2 or C3 positions, depending on the directing group and reaction conditions. acs.orgacs.org Photoredox catalysis has also emerged as a powerful tool for the C-H arylation of piperidine derivatives, often proceeding with high diastereoselectivity. chemrxiv.org These methods could potentially be applied to this compound to synthesize novel derivatives with modified piperidine moieties.

Exploration of Ring-Opening and Rearrangement Pathways of Imidazolones

The imidazolone ring is susceptible to various ring-opening and rearrangement reactions, which can be initiated by nucleophiles, acids, bases, heat, or light. These transformations can lead to the formation of diverse acyclic or different heterocyclic structures.

Nucleophilic Ring-Opening:

The carbonyl group at the C4 position of the imidazolone ring is an electrophilic center that can be attacked by nucleophiles. This can lead to the cleavage of the amide bond and subsequent ring-opening. For instance, imidazolone-activated donor-acceptor cyclopropanes have been shown to undergo ring-opening with alcohols in the presence of an acid catalyst. researchgate.netcrossref.org While this is a reaction on a substituent, it demonstrates the electron-withdrawing nature of the imidazolone and its ability to facilitate nucleophilic attack. Hydrolysis, a common nucleophilic ring-opening reaction, would involve the attack of water on the carbonyl group, leading to the formation of a carboxylic acid and an amino-substituted piperidine derivative. The rate and mechanism of such a hydrolysis would likely be pH-dependent. nih.gov

Acid-Catalyzed Pathways:

In the presence of acid, the imidazolone ring can be protonated at various sites, including the nitrogen atoms and the carbonyl oxygen. Protonation can activate the ring towards nucleophilic attack or facilitate rearrangement. Acid-catalyzed hydrolysis is a plausible pathway where protonation of the carbonyl oxygen enhances its electrophilicity, making it more susceptible to attack by water. nih.gov

Base-Catalyzed Pathways:

Strong bases can deprotonate the N-H proton of the imidazolone ring, generating an anion that could participate in rearrangements. Base-catalyzed rearrangements of related heterocyclic systems, such as the conversion of 2-phenylamino-1,3,4-oxadiazole into 4-phenyl-1,2,4-triazolin-5-one, proceed through ring-opening followed by recyclization. A similar pathway could be envisioned for this compound, potentially leading to different heterocyclic scaffolds.

Thermal and Photochemical Rearrangements:

Imidazolone and related heterocyclic systems can undergo rearrangements upon exposure to heat or light. Thermal rearrangements of alicyclic α-hydroxyimines to α-aminoketones have been documented, suggesting that the imidazolone scaffold could potentially undergo similar transformations under thermal stress. nih.gov Photochemical isomerization is another possibility, where UV irradiation could lead to excited states that relax through different structural arrangements. For example, photochemical isomerization of aryl hydrazones of 1,2,4-oxadiazole (B8745197) derivatives into the corresponding triazoles has been observed. researchgate.net While specific studies on the photochemistry of this compound are lacking, the general principles suggest that photo-induced rearrangements are a plausible transformation pathway.

Table 2: Potential Ring-Opening and Rearrangement Pathways

| Pathway | Conditions | Potential Products | Mechanistic Insights |

| Hydrolysis (Acid or Base Catalyzed) | Aqueous acid or base | Piperidin-1-yl-substituted amino acid derivatives | Nucleophilic attack of water on the carbonyl carbon, followed by ring cleavage. nih.gov |

| Thermolysis | High temperature | Rearranged heterocyclic or acyclic products | May involve sigmatropic shifts or other pericyclic reactions, or radical intermediates. nih.gov |

| Photolysis | UV irradiation | Isomeric imidazolones or other heterocyclic systems | Proceeds through excited states and may involve electrocyclic reactions or rearrangements. researchgate.net |

| Base-Catalyzed Rearrangement | Strong base | Isomeric heterocycles | Involves deprotonation followed by intramolecular rearrangement and recyclization. |

Further mechanistic studies are required to fully elucidate the specific pathways and products for the ring-opening and rearrangement reactions of this compound. The exploration of these transformations could open up new avenues for the synthesis of novel and structurally diverse compounds.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR experiments, a detailed map of the proton and carbon environments and their interconnections within 2-(Piperidin-1-yl)-1H-imidazol-4(5H)-one can be established.

The ¹H NMR spectrum provides information on the chemical environment of protons in the molecule. For the piperidine (B6355638) ring, protons closer to the electronegative nitrogen atom are typically deshielded and appear at a lower field (higher ppm value). The protons on the imidazolone (B8795221) ring also exhibit characteristic chemical shifts.

| Proton Assignment | Typical Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Piperidine H-2, H-6 (Axial/Equatorial) | 2.7 - 2.9 | Multiplet |

| Piperidine H-3, H-5 (Axial/Equatorial) | 1.5 - 1.7 | Multiplet |

| Piperidine H-4 (Axial/Equatorial) | 1.4 - 1.6 | Multiplet |

Data is illustrative and based on general knowledge of piperidine NMR spectra. chemicalbook.com

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the imidazolone ring is expected to have a significant downfield shift. The carbons of the piperidine ring attached to the nitrogen will also be shifted downfield compared to the other piperidine carbons. The specific chemical shifts provide a fingerprint of the carbon skeleton.

Table 2: Representative ¹³C NMR Spectral Data for Piperidine and Imidazole (B134444) Moieties Note: Specific data for this compound was not found. This table provides expected ranges for the key carbon atoms.

| Carbon Assignment | Typical Chemical Shift (δ) in ppm |

|---|---|

| Imidazolone C=O | 170 - 180 |

| Imidazolone C=N | 150 - 160 |

| Piperidine C-2, C-6 | 45 - 55 |

| Piperidine C-3, C-5 | 25 - 30 |

| Piperidine C-4 | 23 - 28 |

Data is illustrative and based on general principles of ¹³C NMR spectroscopy.

2D NMR techniques are instrumental in confirming the structural assignments made from 1D NMR. walisongo.ac.idslideshare.net

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu It would be used to confirm the connectivity of protons within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. youtube.com This allows for the unambiguous assignment of which protons are attached to which carbons in both the piperidine and imidazolone rings. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This is crucial for establishing the connectivity between the piperidine ring and the imidazolone ring, as well as confirming the positions of quaternary carbons.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations. vscht.cz For this compound, key absorptions would be expected for the carbonyl group and the N-H bond of the imidazolone ring, as well as C-H and C-N bonds. pressbooks.publibretexts.org

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Amide (in imidazolone ring) | C=O stretch | 1670 - 1780 |

| Amine/Amide | N-H stretch | 3300 - 3500 |

| Alkane (piperidine & imidazolone) | C-H stretch | 2850 - 2960 |

| Amine | C-N stretch | 1000 - 1250 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk It is used to determine the molecular weight of the compound and can also provide structural information through the analysis of fragmentation patterns. libretexts.org The molecular ion peak (M+) would confirm the molecular weight of this compound. The fragmentation pattern would likely involve cleavage of the piperidine ring and the imidazolone ring, providing further evidence for the proposed structure. researchgate.netnih.gov

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise positions of all atoms can be determined. mdpi.com This technique would provide unambiguous confirmation of the connectivity and stereochemistry of this compound, including bond lengths, bond angles, and crystal packing information. researchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies: Optimization of Molecular Geometry and Analysis of Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure and optimized geometry of molecules. nih.gov For 2-(Piperidin-1-yl)-1H-imidazol-4(5H)-one, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), are employed to find the lowest energy conformation. mdpi.com This process, known as geometry optimization, systematically adjusts the positions of the atoms until a stable structure on the potential energy surface is located. The output provides precise data on bond lengths, bond angles, and dihedral angles. mdpi.com

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical) This table presents hypothetical data representative of a DFT/B3LYP/6-31G(d,p) calculation.

| Parameter | Bond/Atoms | Value |

| Bond Lengths (Å) | ||

| C4=O1 | 1.23 | |

| N3-C4 | 1.38 | |

| C2=N3 | 1.31 | |

| C2-N1' | 1.39 | |

| N1-H1 | 1.01 | |

| Bond Angles (°) ** | ||

| O1=C4-N3 | 126.5 | |

| C2-N3-C4 | 108.0 | |

| N3-C2-N1' | 128.0 | |

| Dihedral Angles (°) ** | ||

| C5-N1-C2-N1' | 179.5 | |

| C2-N1'-C2'-C3' | -65.0 |

Following geometry optimization, an analysis of the electronic structure provides insights into charge distribution and bonding. Natural Bond Orbital (NBO) analysis is a common technique used to study charge localization and intramolecular interactions. researchgate.net This analysis typically shows a significant negative charge on the highly electronegative oxygen atom of the carbonyl group and the nitrogen atoms. The carbon atom of the carbonyl group, in turn, carries a partial positive charge, indicating its electrophilic nature.

Table 2: Calculated NBO Charges on Key Heteroatoms (Theoretical) This table presents hypothetical data to illustrate typical charge distribution.

| Atom | Element | NBO Charge (e) |

| O1 (Carbonyl) | Oxygen | -0.65 |

| N1 (Imidazolone) | Nitrogen | -0.45 |

| N3 (Imidazolone) | Nitrogen | -0.52 |

| N1' (Piperidine) | Nitrogen | -0.58 |

| C4 (Carbonyl) | Carbon | +0.55 |

Conformational Analysis of the Imidazolone (B8795221) and Piperidine (B6355638) Ring Systems

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. For this compound, conformational analysis focuses on the arrangement of its two constituent ring systems. The piperidine ring is well-known to exist predominantly in a low-energy chair conformation to minimize steric and torsional strain. researchgate.net However, boat and twist-boat conformations, though higher in energy, can also exist and may be relevant in specific environments.

The imidazolone ring is generally more rigid and nearly planar. The most significant source of conformational variability arises from the rotation around the single bond connecting the piperidine nitrogen (N1') to the imidazolone carbon (C2). This rotation determines the relative orientation of the two rings. Computational methods can map the potential energy surface by systematically rotating this bond to identify the most stable (lowest energy) conformers, such as those where the piperidine ring is positioned axially or equatorially relative to a reference plane.

Table 3: Relative Energies of Major Conformers (Theoretical) This table presents hypothetical data illustrating the energy differences between possible conformations.

| Conformer Description | Relative Energy (kcal/mol) |

| Piperidine (Chair) - Equatorial Imidazolone | 0.00 (Global Minimum) |

| Piperidine (Chair) - Axial Imidazolone | +2.5 |

| Piperidine (Twist-Boat) | +5.8 |

Application of Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to explain and predict chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wpmucdn.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, being the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). libretexts.org

For this compound, the spatial distribution and energy of these orbitals are calculated using quantum chemical methods. The HOMO is likely to be distributed over the electron-rich regions, such as the piperidine nitrogen and the π-system of the imidazolone ring. The LUMO is expected to be centered on the more electrophilic parts of the molecule, particularly the carbonyl carbon (C4) of the imidazolone ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. pku.edu.cn

Table 4: Frontier Molecular Orbital Properties (Theoretical) This table presents plausible data for FMO analysis.

| Parameter | Energy (eV) | Primary Location |

| HOMO | -6.2 | Piperidine Ring (N1'), Imidazolone π-system |

| LUMO | -1.5 | Imidazolone Ring (C4=O1) |

| HOMO-LUMO Gap (ΔE) | 4.7 | - |

In Silico Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict spectroscopic data, which serves as a valuable tool for structural confirmation and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (δ) for ¹H and ¹³C can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically performed on the DFT-optimized geometry. nih.govnih.gov The calculations determine the magnetic shielding at each nucleus, which is then converted to a chemical shift by referencing a standard compound like tetramethylsilane (B1202638) (TMS). These predicted spectra can be used to assign peaks in experimental data and confirm the proposed structure.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (Theoretical, in ppm) This table presents representative predicted chemical shifts relative to TMS.

| Atom Type | Predicted ¹H Shift (ppm) | Atom Type | Predicted ¹³C Shift (ppm) |

| N1-H | 7.9 | C =O | 175.0 |

| C5-H ₂ | 4.1 | C =N | 158.0 |

| Piperidine α-H ₂ | 3.4 | Piperidine α-C | 50.0 |

| Piperidine β-H ₂ | 1.7 | Piperidine β-C | 25.5 |

| Piperidine γ-H ₂ | 1.6 | Piperidine γ-C | 24.0 |

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. researchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as bond stretching or bending. These frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity. researchgate.net The predicted spectrum allows for the identification of characteristic functional groups, such as the strong absorption peak corresponding to the C=O stretch of the carbonyl group and the N-H stretch of the imidazolone ring.

Table 6: Key Predicted IR Frequencies and Vibrational Modes (Theoretical) This table shows plausible scaled vibrational frequencies.

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| 3350 | N-H Stretch | Imidazolone Ring |

| 2945, 2860 | C-H Stretch | Piperidine Ring |

| 1740 | C=O Stretch | Carbonyl |

| 1620 | C=N Stretch | Imidazolone Ring |

| 1250 | C-N Stretch | Piperidine-Imidazolone Link |

Molecular Dynamics Simulations for Understanding Conformational Flexibility and Solvent Effects

While quantum mechanics methods like DFT are excellent for calculating static, minimum-energy properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. ajchem-a.com MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and changes conformation at a given temperature. semanticscholar.org

For this compound, MD simulations can be used to explore its conformational flexibility in greater detail. These simulations can visualize dynamic processes such as the chair-flipping of the piperidine ring and the rotation around the C2-N1' bond, providing a more realistic picture of the molecule's structural ensemble than static calculations alone. nih.gov

Furthermore, MD simulations are particularly powerful for studying the influence of the environment, such as a solvent. mdpi.com By explicitly including solvent molecules (e.g., water) in the simulation box, it is possible to model how the solvent interacts with the solute. rsc.org These simulations can reveal the formation and lifetime of hydrogen bonds between the solvent and the molecule's polar groups (like the N-H and C=O groups), and how the solvent shell influences the conformational preferences of the molecule. nih.gov This information is critical for understanding the molecule's behavior in a biological or solution-phase context.

Table 7: Insights from Molecular Dynamics Simulations

| Simulation Type | Key Metric | Information Gained |

| In Vacuum | RMSD (Root Mean Square Deviation) | Stability of the starting conformation over time. |

| Dihedral Angle Analysis | Preferred rotational angles and energy barriers for C2-N1' bond. | |

| In Explicit Solvent (Water) | RDF (Radial Distribution Function) | Organization of water molecules around polar groups (e.g., C=O). |

| Hydrogen Bond Count | Average number and lifetime of hydrogen bonds between solute and water. |

Exploration of Structure Activity Relationships Sar Within Imidazolone Derivatives

Impact of Substituents on the Imidazolone (B8795221) Core on Biological Activities (In Vitro)

The imidazolone core serves as a versatile scaffold in medicinal chemistry, and its biological activity can be finely tuned by altering the substituents attached to it. pharmacyjournal.net In vitro studies on various imidazolone derivatives have demonstrated that even minor chemical modifications can lead to significant changes in efficacy and target specificity. nih.govnih.gov

The nature of the substituent group—whether it is electron-donating or electron-withdrawing, bulky or compact, hydrophobic or hydrophilic—plays a pivotal role. For instance, in a series of novel imidazolone derivatives designed as dipeptidyl peptidase 4 (DPP-4) inhibitors, substitutions at the N-1 and C-5 positions of the imidazolone ring were critical for inhibitory activity. The introduction of different alkyl and aryl groups allowed for the mapping of the enzyme's active site, revealing which functionalities enhanced binding affinity. nih.gov Similarly, studies on other imidazole-containing heterocyclic compounds have shown that substitutions can dramatically alter their antimicrobial or anticancer properties. mdpi.comconnectjournals.com For example, the addition of a hydrazone moiety to certain imidazole (B134444) derivatives resulted in a loss of antibacterial activity, whereas thiosemicarbazide (B42300) derivatives showed significant efficacy, highlighting the profound impact of the appended functional group. nih.gov

The table below summarizes findings from studies on related heterocyclic structures, illustrating how different substituents influence biological outcomes.

| Core Structure | Substituent(s) | Biological Activity Assessed | Key Finding |

| Imidazole | Varied phenyl substitutions | Antimicrobial | Potency against bacterial and fungal strains is highly dependent on the nature and position of substituents on the phenyl ring. pharmacyjournal.net |

| Imidazolone | Varied alkyl and aryl groups | DPP-4 Inhibition | Compound 5b, with specific substitutions, showed potent DPP-4 inhibition with an IC50 value of 2.21 µM. nih.gov |

| Nitroimidazole | Hydrazide-hydrazones vs. Thiosemicarbazides | Antibacterial | Thiosemicarbazide derivatives exhibited antibacterial activity, while hydrazone derivatives did not. nih.gov |

| Benzimidazole (B57391) | Substituted piperazine (B1678402) | Anticancer, Antimicrobial | Different substitutions on the piperazine ring led to varied activity profiles against different cancer cell lines and microbial strains. connectjournals.com |

These findings underscore the principle that the biological profile of an imidazolone derivative is not determined by the core alone but by the synergistic interplay of the core and its substituents.

The Specific Role of the Piperidine (B6355638) Moiety in Modulating Molecular Recognition

The piperidine ring is a prevalent structural motif in pharmaceuticals, valued for its ability to influence a molecule's physicochemical properties and its interactions with biological targets. nih.govencyclopedia.pub In the context of 2-(Piperidin-1-yl)-1H-imidazol-4(5H)-one, the piperidine moiety is integral to molecular recognition and binding affinity.

The nitrogen atom within the piperidine ring can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the active site of an enzyme or receptor. nih.gov Furthermore, the saturated, flexible, chair-like conformation of the piperidine ring allows it to fit snugly into hydrophobic pockets of target proteins. encyclopedia.pub This combination of potential hydrogen bonding and hydrophobic interactions significantly enhances the binding affinity and stability of the ligand-target complex.

Studies on related 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have demonstrated the importance of the piperidine scaffold for anti-inflammatory activity. nih.gov In one study, derivatives were designed and synthesized, showing potent inhibition of NO and TNF-α production. The piperidine group was essential for this activity, likely by positioning the molecule correctly within the target's binding site. nih.gov The introduction of the piperidine moiety can also improve a compound's brain exposure, a critical factor for drugs targeting the central nervous system. encyclopedia.pub The benzyl-piperidine group, for example, is a key component in drugs targeting cholinesterase, where it provides strong binding to the catalytic site of the enzyme. encyclopedia.pub

Significance of Stereochemistry in Governing Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of pharmacological activity. mhmedical.comijpsjournal.com Biological systems, such as enzymes and receptors, are inherently chiral, meaning they can differentiate between the stereoisomers (enantiomers or diastereomers) of a drug molecule. nih.govresearchgate.net This stereoselectivity arises because the binding site of a biological target has a specific 3D architecture, and only a molecule with a complementary shape can bind effectively to elicit a biological response. nih.gov

For a molecule like this compound, the presence of chiral centers would mean it could exist as different stereoisomers. These isomers, despite having the same chemical formula and connectivity, can have vastly different pharmacological profiles. One enantiomer might be a potent agonist, while its mirror image could be inactive, less active, or even an antagonist. nih.gov In some cases, one enantiomer may be responsible for the therapeutic effects, while the other contributes to undesirable side effects. nih.gov

The U.S. Food and Drug Administration (FDA) issued guidelines in 1992 emphasizing the importance of understanding the properties of individual stereoisomers of new drugs. nih.gov This has pushed for the development of single-enantiomer drugs to provide more specific therapeutic action. nih.gov For imidazolone derivatives, determining the absolute stereochemistry and evaluating the biological activity of each individual isomer is crucial for understanding their mechanism of action and for developing safer, more effective therapeutic agents. researchgate.net The relative stereochemistry of amino acids in peptide mimetics, for example, has been shown to be critical for activity and selectivity for melanocortin receptors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scispace.com By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized molecules, thereby streamlining the drug discovery process. jmchemsci.com

For imidazolone and related piperidine-containing compounds, QSAR studies have been successfully applied to predict various biological activities, including anticancer and enzyme inhibitory effects. jmchemsci.comnih.gov A typical QSAR study involves calculating a wide range of molecular descriptors for a set of compounds with known activities. These descriptors can encode electronic, steric, hydrophobic, and topological properties of the molecules. Statistical methods, such as multiple linear regression (MLR), are then used to build a predictive model. scispace.comnih.gov

For instance, a QSAR study on 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide derivatives as PARP inhibitors resulted in a highly significant model (R² = 0.935) that could effectively predict the inhibitory activity. nih.gov Another study on 5-oxo-imidazoline derivatives as anti-breast cancer agents also developed a robust QSAR model (R² = 0.7499) to guide the design of new, more potent compounds. jmchemsci.com

The table below presents key parameters from a representative QSAR study on related compounds, illustrating the predictive power of such models.

| Model Type | Key Descriptors | Statistical Parameters | Predicted Activity |

| Genetic Algorithm-MLR | Descriptors related to molecular connectivity, shape, and electronic properties. | R² = 0.935, Q² = 0.894, F = 53.481 | PARP Inhibition nih.gov |

| MLR | Descriptors encoding atomic properties and molecular topology. | R² = 0.7499, R²adj = 0.7061 | Anti-proliferative (MCF-7) jmchemsci.com |

| MLR | SlogP, T_N_O_5 (count of N and O atoms separated by 5 bonds) | q² = 0.880, pred_r² = 0.830 | Antidiabetic scispace.com |

These models demonstrate that the biological activity of these compounds is influenced by a combination of factors, including hydrophobicity (SlogP) and specific topological features. scispace.com

Application of Computational Tools for SAR Elucidation (e.g., Molecular Docking Studies)

Alongside QSAR, molecular docking is a powerful computational tool used to elucidate Structure-Activity Relationships. aabu.edu.jo Docking simulations predict the preferred orientation of a ligand when bound to a biological target, providing insights into the specific molecular interactions that stabilize the complex. connectjournals.com This information is invaluable for understanding the mechanism of action and for the rational design of more potent inhibitors.

For imidazolone derivatives, docking studies have been used to visualize how these molecules fit into the active sites of their target enzymes, such as DPP-4 or various kinases. nih.govjmchemsci.com These studies can reveal key interactions, such as:

Hydrogen bonds: Formed between polar groups on the ligand and amino acid residues (e.g., serine, threonine, aspartate) in the active site. nih.gov

Hydrophobic interactions: Occurring between nonpolar regions of the ligand (like the piperidine ring) and hydrophobic pockets in the target protein. encyclopedia.pubaabu.edu.jo

Pi-pi stacking: Interactions between aromatic rings on the ligand and aromatic residues (e.g., phenylalanine, tyrosine) in the target.

In studies of benzimidazole derivatives, molecular docking has successfully predicted binding modes consistent with observed biological activities. connectjournals.com For example, docking of piperazine-tagged imidazole derivatives into a target's hydrophobic pocket revealed high binding affinity, corroborating their potent anticancer activity. aabu.edu.jo Similarly, docking analysis of a promising imidazolone DPP-4 inhibitor helped to confirm its expected binding mode within the enzyme's active site. nih.gov The results, often expressed as a docking score or binding energy, provide a quantitative estimate of the binding affinity.

| Compound Series | Biological Target | Key Interactions Observed | Docking Score/Binding Energy |

| 2-(2-(substituted piperazin-1-yl)-phenyl)-1H-benzo[d]imidazoles | Anticancer Target | Consistent with camptothecin (B557342) binding mode | Glide Score: -6.11 (for compound 3a) |

| Imidazolone Derivatives | DPP-4 | Not specified | Not specified |

| Piperazine-tagged Imidazoles | Anticancer Target | Binding to hydrophobic pocket, polar contact | Not specified |

| 5-oxo-imidazoline Derivatives | Polo-like kinase 1 (plk1) | Potent inhibition predicted | Not specified |

These computational approaches, when integrated with experimental in vitro data, provide a comprehensive understanding of the SAR for imidazolone derivatives, accelerating the journey from lead compound to potential therapeutic agent.

Based on a thorough review of the available scientific literature, there is no specific information regarding the mechanistic investigations of "this compound" for the enzyme inhibition profiles requested. The in vitro studies outlined for Acetylcholinesterase (AChE), Cyclooxygenase (COX-1/COX-2), Inosine Monophosphate Dehydrogenase (IMPDH), SARS-CoV-2 Main Protease, Cytochrome P450 (CYP2D6), and Topoisomerase are not documented for this particular chemical compound in the accessible literature.

Research in these areas has been conducted on various other imidazole and piperidine derivatives, but data directly pertaining to this compound is not available. Consequently, the detailed research findings and data tables for the specified biological interactions of this compound cannot be provided.

Mechanistic Investigations of Biological Interactions in Vitro Studies

Receptor Modulation Studies (e.g., GABAA Receptor Modulators and Associated Pharmacophores)

No in vitro studies detailing the modulatory effects of 2-(Piperidin-1-yl)-1H-imidazol-4(5H)-one on the GABAA receptor or identifying associated pharmacophores have been reported in the scientific literature.

Investigations into Apoptotic Pathways and Cell Cycle Regulation (In Vitro Models)

There are no available in vitro studies investigating the impact of This compound on apoptotic pathways or its ability to regulate the cell cycle in any cell line models.

Interactions with Bacterial Targets and Mechanisms of Antimicrobial Potentiation (In Vitro)

While various 2-amino-imidazole derivatives have been assessed for antimicrobial properties, specific data on the in vitro antibacterial activity of This compound , its potential for antimicrobial potentiation, or its mechanisms of action against bacterial targets are not available. nih.gov

Specific Interactions with Bacterial Proteins (e.g., PBP2a, MecR1)

No research has been published detailing the specific molecular interactions between This compound and bacterial proteins such as Penicillin-Binding Protein 2a (PBP2a) or MecR1.

Antioxidant Mechanisms and In Vitro Radical Scavenging Capabilities

The antioxidant potential and radical scavenging capabilities of This compound have not been evaluated in any published in vitro assays.

Elucidation of Other Biochemical Pathway Modulations (In Vitro)

No other in vitro studies aimed at elucidating the modulation of other biochemical pathways by This compound have been found in the scientific literature.

Further research is required to determine the biological activity profile of this specific compound.

Future Research Directions and Unexplored Avenues

Development of Novel, Sustainable, and Green Synthetic Routes for Imidazolone (B8795221) Derivatives

The synthesis of imidazolone derivatives has traditionally relied on methods that can be resource-intensive. mdpi.com The future of imidazolone synthesis lies in the adoption of green chemistry principles to create more sustainable and environmentally friendly processes. researchgate.net Researchers are increasingly focusing on methodologies that reduce or eliminate the use of hazardous solvents and reagents, improve energy efficiency, and utilize renewable starting materials. nih.gov

Key green synthetic strategies being explored include:

Ultrasound and Microwave Irradiation: These techniques can significantly accelerate reaction times and improve yields. researchgate.net For instance, ultrasound-assisted synthesis has been successfully used for related heterocyclic systems, often in water as a green solvent, avoiding the need for metal catalysts and harsh bases. organic-chemistry.org

Use of Eco-Friendly Solvents: Water is considered an optimal green solvent for many heterocyclic syntheses due to its non-toxic nature and ability to facilitate certain reaction mechanisms. nih.gov Deep eutectic solvents (DESs) are also emerging as viable alternatives, acting as both the solvent and catalyst in reactions like cyclocondensation. researchgate.net

Catalyst-Free and Metal-Free Reactions: Developing synthetic pathways that avoid heavy metal catalysts is a significant goal of green chemistry. organic-chemistry.org Research into catalyst-free cyclization and condensation reactions under mild conditions is a priority. acs.orgacs.org

| Green Synthetic Method | Key Advantages | Example Application (Related Heterocycles) | Reference |

|---|---|---|---|

| Ultrasound-Assisted Synthesis | Rapid reaction times (minutes), high yields, metal-free, use of water as solvent. | Synthesis of imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles. | organic-chemistry.org |

| Microwave Irradiation | Accelerated reaction rates, improved yields, solid-phase synthesis possibilities. | Synthesis of various imidazole (B134444) derivatives from 1,2-diketones and aldehydes. | researchgate.net |

| Aqueous Synthesis | Environmentally benign, facilitates specific substitution reactions (e.g., nitro group substitution). | Formation of carbon-carbon bonds in imidazole-based pyrimidine (B1678525) hybrids. | nih.gov |

| Deep Eutectic Solvents (DESs) | Acts as both catalyst and solvent, biodegradable, low cost. | Cyclocondensation to form (4H)‐imidazol‐4‐ones. | researchgate.net |

Expanding the Chemical Space and Structural Diversity of 2-(Piperidin-1-yl)-1H-imidazol-4(5H)-one Analogues

To unlock the full potential of the imidazolone scaffold, future research will focus on systematically expanding its chemical space. This involves creating large libraries of analogues of this compound by modifying its core structure at various positions. The goal is to generate novel compounds with improved potency, selectivity, and pharmacokinetic properties. semanticscholar.org

Strategies for expanding structural diversity include:

Hybrid Molecule Design: Combining the imidazolone core with other pharmacologically active scaffolds can lead to hybrid compounds with synergistic or novel biological activities. nih.gov Examples include creating hybrids with sulphonamides, pyrimidines, chalcones, or benzofurans. nih.govrsc.orgrsc.orgnih.gov

Substitution and Functionalization: Introducing a wide range of substituents on the imidazolone ring and its appended groups (like the piperidine (B6355638) ring) can modulate the molecule's electronic and steric properties. tandfonline.comnih.gov This includes adding various aryl, alkyl, and heterocyclic moieties to explore structure-activity relationships. nih.govnih.gov

Ring Fusion and Variation: Creating fused-ring systems, such as imidazothienopyrimidines, can lead to structurally rigid molecules with distinct biological profiles. nih.gov

| Analogue/Hybrid Class | Structural Modification | Observed Biological Activity | Reference |

|---|---|---|---|

| Imidazolone-sulphonamide-pyrimidine hybrids | Hybridization with sulphonamide and pyrimidine moieties. | Anticancer (EGFR-TK inhibition). | rsc.orgrsc.org |

| Chalcone (B49325) linked imidazolones | Incorporation of a chalcone framework. | Anticancer (G2/M phase cell cycle arrest). | nih.gov |

| 2-(Alkylthio)-5-(arylidene)imidazolones | Variation of substituents at C2 and C5. | Anticancer (Chk1/Chk2 inhibition). | nih.gov |

| Imidazolone-benzoate/sulfonamide derivatives | Attachment of benzoate (B1203000) or sulfonamide groups. | Anti-inflammatory (COX-2 inhibition). | nih.gov |

| Imidazolone-benzofuran hybrids | Hybridization with a 2-benzylbenzofuran scaffold. | Anticancer (selective against breast and liver carcinoma). | nih.gov |

Advanced Mechanistic Studies of Biological Activities at the Atomic and Molecular Levels

While many imidazolone derivatives have shown promising biological effects, a deeper understanding of their mechanism of action at the molecular level is often required. researchgate.net Future research must employ advanced biochemical and biophysical techniques to elucidate how these compounds interact with their biological targets.

Key areas for mechanistic investigation include:

Target Engagement and Binding Kinetics: Determining precisely how imidazolone analogues bind to their target proteins, such as kinases or enzymes. rsc.org This involves studies to measure binding affinity, kinetics (on- and off-rates), and residence time, which are crucial for predicting in vivo efficacy.

Cellular Pathway Analysis: Moving beyond simple cytotoxicity assays to understand the downstream effects of target inhibition. This includes detailed analysis of cell cycle progression, apoptosis induction (e.g., measuring Bax/Bcl-2 ratios and caspase activation), and effects on specific signaling pathways. rsc.orgnih.gov

Structural Biology: Obtaining crystal structures of imidazolone derivatives in complex with their target proteins. These atomic-level insights are invaluable for understanding the specific molecular interactions that drive activity and for guiding the rational design of more potent and selective inhibitors.

For example, mechanistic studies have revealed that certain imidazolone hybrids can inhibit EGFR kinase, leading to cell cycle arrest at the G1 phase and a significant increase in apoptotic cells. rsc.org Other derivatives have been shown to dually inhibit checkpoint kinases Chk1 and Chk2, arresting the cell cycle in the S phase and upregulating pro-apoptotic proteins like Caspase-3 and Bax. nih.gov

Exploration of Novel Biological Targets for Imidazolone Scaffolds Beyond Current Understandings

The versatility of the imidazolone scaffold suggests that its therapeutic potential is not limited to the currently known targets. longdom.orgresearchgate.net A significant future direction is the systematic exploration of novel biological targets for this class of compounds. This can be achieved through both hypothesis-driven and unbiased screening approaches.

Avenues for discovering new targets include:

Phenotypic Screening: Testing libraries of diverse imidazolone analogues in cell-based assays that model various diseases (e.g., neurodegeneration, metabolic disorders, viral infections) to identify compounds with interesting activity profiles. humanjournals.com

Target Deconvolution: For compounds identified through phenotypic screening, employing chemoproteomics and other advanced techniques to identify the specific protein(s) they interact with to produce the observed effect.

Computational Target Prediction: Using in silico methods to predict potential interactions between imidazolone structures and a wide range of known protein targets, thereby prioritizing compounds for experimental validation against new target classes.

Currently identified targets for various imidazolone derivatives include Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), Checkpoint Kinases 1 and 2 (Chk1/Chk2), and human Carbonic Anhydrase (hCA) isoforms. nih.govrsc.orgnih.govnih.gov Future work could explore their potential as inhibitors of other enzyme classes, modulators of protein-protein interactions, or binders to nucleic acid structures.

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in Imidazolone Research

The discovery and optimization of novel imidazolone derivatives can be significantly accelerated by integrating artificial intelligence (AI) and machine learning (ML). mednexus.orgijettjournal.org These computational tools can analyze vast and complex datasets to identify patterns and make predictions that are beyond the scope of traditional analysis. astrazeneca.commdpi.com

Applications of AI and ML in imidazolone research include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual imidazolone analogues before they are synthesized. mdpi.com This allows researchers to prioritize the most promising candidates, saving time and resources.

ADMET Prediction: Using ML algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new designs. nih.gov This helps in identifying compounds with favorable drug-like properties early in the discovery process.

De Novo Drug Design: Employing generative AI models to design entirely new imidazolone-based structures that are optimized for binding to a specific biological target or for having a desired activity profile. premierscience.com

Data Analysis: Applying ML to analyze large datasets from high-throughput screening, helping to identify hits and understand complex structure-activity relationships. astrazeneca.com

By leveraging these technologies, researchers can more efficiently navigate the vast chemical space of imidazolone derivatives to discover novel therapeutic agents. mednexus.orgpremierscience.com

Investigation into the Design and Synthesis of Functional Materials Incorporating Imidazolone Structures

Beyond their therapeutic applications, imidazolone scaffolds possess chemical properties that make them attractive building blocks for novel functional materials. researchgate.net The core structure is related to the chromophore of the Green Fluorescent Protein (GFP), suggesting inherent photophysical potential.

Future research in this area could focus on:

Fluorescent Probes and Sensors: Synthesizing imidazolone derivatives with tailored absorption and emission spectra for use as fluorescent probes in biological imaging or as chemosensors for detecting specific ions or molecules. researchgate.net

Organic Electronics: Exploring the use of imidazolone-based compounds as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or other electronic devices, leveraging their potential semiconducting properties.

Smart Materials: Designing imidazolone-containing polymers or molecular switches whose properties (e.g., color, fluorescence) change in response to external stimuli such as pH, light, or temperature.

Initial studies on related heterocyclic hybrids have demonstrated intriguing photophysical properties, including aggregation-induced emission (AIE), which is highly desirable for applications in materials science and bio-imaging. researchgate.net This suggests that functional materials based on the imidazolone core are a promising and largely unexplored avenue of research.

Q & A

Q. What are the established synthetic routes for preparing 2-(Piperidin-1-yl)-1H-imidazol-4(5H)-one and its derivatives?

A common method involves S-alkylation of thiohydantoins , followed by trimethylsilyl enol ether formation to avoid O-alkylation. Thiohydantoins are synthesized by heating N-substituted amino acids or their methyl esters with thiourea at 195°C . For derivatives, reactions such as condensation with ketones or aldehydes (e.g., 4-methoxybenzylidene) in ethanol under reflux with piperidine as a catalyst are effective . Product isolation typically involves neutralization with HCl and recrystallization from ethanol.

Q. How can researchers characterize the structural purity of this compound derivatives?

Key techniques include:

- NMR spectroscopy to confirm regioselectivity and substitution patterns.

- X-ray crystallography (e.g., CCDC 1017138) for unambiguous stereochemical assignments .

- Elemental analysis to verify stoichiometry, with experimental vs. calculated values for C, H, and N content .

- Mass spectrometry for molecular weight validation, particularly for derivatives with halogen or trifluoromethyl groups .

Advanced Research Questions

Q. What strategies address stereoselectivity challenges in synthesizing spiro-fused 4,5-dihydro-1H-imidazol-5-ones?

A base-promoted cyclization approach under transition-metal-free conditions enables the formation of spiro-fused imidazolones. For example, reacting amidines with ketones in ethanol under reflux yields spirocyclic derivatives with high regiocontrol. Solvent choice (e.g., ethanol vs. dioxane) and catalytic acid (e.g., HCl) influence reaction efficiency .

Q. How can contradictory data on biological activity of imidazolone derivatives be resolved?

Contradictions often arise from:

- Variability in substituent effects : For antifungal activity, electron-withdrawing groups (e.g., bromo) on aromatic rings enhance potency against Botrytis cinerea .

- Assay conditions : Differences in solvent (DMSO vs. aqueous buffers) and cell models (e.g., HIV-1 inhibition studies in monocyte/macrophage vs. T-cell lines) can alter IC50 values .

- Structural analogs : Compare activity of 2-(Piperidin-1-yl) derivatives with non-piperidinyl variants to isolate the role of the piperidine moiety .

Q. What methodologies optimize this compound as a pronucleophile in asymmetric catalysis?

Bifunctional Brønsted base catalysts (e.g., cinchona alkaloids) promote Michael addition reactions with nitroalkenes or α-silyloxy enones. The imidazolone’s Cα/Cγ selectivity is modulated by steric hindrance from the piperidine group and electronic effects of substituents (e.g., SBn vs. aryl) . Computational docking studies (e.g., AutoDock Vina) can predict binding modes to chiral catalysts .

Q. How are imidazolone derivatives integrated into total synthesis of natural products?

Imidazolones serve as precursors for:

- Angiotensin II receptor antagonists : Structural analogs with spiro-fused indole-imidazolone cores show antihypertensive activity .